2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a benzoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the piperidine ring and the benzoxazole moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole: shares similarities with other benzothiophene and benzoxazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClN2O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-chloro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C21H17ClN2O2S/c22-18-14-5-1-4-8-17(14)27-19(18)21(25)24-11-9-13(10-12-24)20-23-15-6-2-3-7-16(15)26-20/h1-8,13H,9-12H2 |
InChI Key |
NEPIXZNFSKEVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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